molecular formula C22H22ClN3O3S2 B2759273 N-(4-chlorophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953992-27-3

N-(4-chlorophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2759273
CAS RN: 953992-27-3
M. Wt: 476.01
InChI Key: ICGJTQWATFJABB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3S2 and its molecular weight is 476.01. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chloroacetamide Derivatives as Herbicides : Chloroacetamide derivatives like alachlor and metazachlor, which are structurally related to the compound , have been used as selective pre-emergent or early post-emergent herbicides. These compounds control annual grasses and broad-leaved weeds in various crops such as cotton, maize, and soybeans (Weisshaar & Böger, 1989).

  • Molecular Structures and Intermolecular Interactions : Research on similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has revealed insights into their molecular structures. These molecules exhibit 'V' shaped configurations and various intermolecular interactions like hydrogen bonds and π-interactions, contributing to their 3-D structural arrays (Boechat et al., 2011).

  • Synthesis and Characterization of Acetamide Derivatives : The synthesis and characterization of acetamide derivatives, including those related to the compound of interest, have been a significant area of research. These studies involve detailed analysis using techniques like IR, NMR, and X-ray diffraction, contributing to our understanding of their chemical properties (Yu et al., 2014).

  • Antimicrobial Activity of Acetamide Derivatives : Certain acetamide derivatives, including those structurally related to the target compound, have been evaluated for their antimicrobial properties. Studies have identified these compounds' activity against various bacteria, mycobacteria, and fungi (Krátký, Vinšová, & Stolaříková, 2017).

  • Anticancer Properties of Benzothiazole Derivatives : Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are chemically related, has shown potential antitumor activity against various human tumor cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-29-19-8-2-15(3-9-19)10-11-24-20(27)12-18-13-30-22(26-18)31-14-21(28)25-17-6-4-16(23)5-7-17/h2-9,13H,10-12,14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGJTQWATFJABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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